

Application Note: UPLC-MS/MS Analysis of Paromomycin in Tissue Samples

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Compound of Interest

Compound Name: Parimycin

Cat. No.: B1245641

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Introduction

Paromomycin is an aminoglycoside antibiotic used in the treatment of various parasitic infections, such as leishmaniasis and cryptosporidiosis.[1][2] Quantifying its concentration in tissue is crucial for pharmacokinetic studies, residue analysis, and understanding its distribution at the site of infection.[1][3] This application note provides a detailed protocol for the sensitive and selective quantification of paromomycin in tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The described methods are based on validated procedures for human skin and avian tissues.[1][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of the UPLC-MS/MS method for paromomycin analysis in different tissue matrices.

Table 1: Method Validation Parameters for Paromomycin in Human Skin Tissue Digestion Solution[1][5]

Parameter	Value
Linear Range	5 - 1000 ng/mL
Correlation Coefficient (r^2)	≥ 0.9967
Accuracy and Precision	Within EMA guidelines
Internal Standard	Deuterated Paromomycin
Matrix Effect	Corrected by internal standard

Table 2: Method Validation Parameters for Paromomycin in Turkey Tissues[4]

Parameter	Value
Linear Range	0.5x MRL - 2x MRL*
Correlation Coefficient (r^2)	> 0.990
Internal Standard	Kanamycin
Tissues Analyzed	Muscle, Liver, Kidney

*MRL: Maximum Residue Limit

Experimental Protocols

This section details the procedures for sample preparation and UPLC-MS/MS analysis.

Sample Preparation

Two primary methods for tissue sample preparation are described: enzymatic digestion for soft tissues like skin and solid-phase extraction for denser tissues like muscle, liver, and kidney.

Protocol 1: Enzymatic Digestion for Human Skin Tissue[1][5]

- Homogenization: Homogenize skin biopsies using enzymatic digestion with collagenase A.
- Incubate the samples at 37°C overnight to ensure complete tissue digestion.

- Protein Precipitation: Add trichloroacetic acid to the tissue homogenate to precipitate proteins.
- Centrifuge the samples to pellet the precipitated proteins.
- Dilution: Collect the supernatant and dilute it prior to injection.

Protocol 2: Solid-Phase Extraction for Turkey Tissues[4]

- Homogenization: Homogenize tissue samples (muscle, liver, or kidney).
- Extraction: Perform solid-phase extraction using mixed-mode columns to isolate paromomycin from the tissue matrix.
- Elution: Elute the analyte from the column.
- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

UPLC-MS/MS Analysis

Chromatographic Conditions

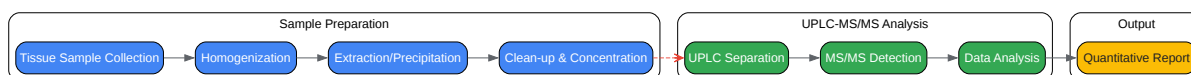
- UPLC System: Waters Acquity UPLC or equivalent[2]
- Column: C18 analytical column[1][4]
- Mobile Phase A: 5mM pentafluoropropionic acid in water[4] or heptafluorobutyric acid (HFBA) as an ion-pairing reagent.[1]
- Mobile Phase B: Acetonitrile[4]
- Elution: Isocratic[1] or binary gradient elution[4]
- Flow Rate: 0.2 mL/min[2]
- Injection Volume: 5 μ L[2]

Mass Spectrometry Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer[1]
- Ionization: Electrospray Ionization (ESI), positive mode
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Paromomycin: m/z 616.6 \rightarrow 163.1[6]
 - Deuterated Paromomycin (IS): m/z 621.6 \rightarrow 165.1[6]
 - Kanamycin (IS): Specific transitions for kanamycin should be optimized.

Experimental Workflow

The following diagram illustrates the general workflow for the UPLC-MS/MS analysis of paromomycin in tissue samples.



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Caption: Workflow for Paromomycin Analysis in Tissue.

Conclusion

The UPLC-MS/MS methods presented provide a robust and sensitive approach for the quantification of paromomycin in various tissue samples. The choice of sample preparation technique, either enzymatic digestion or solid-phase extraction, should be tailored to the specific tissue matrix. The use of an appropriate internal standard, such as deuterated paromomycin, is critical for correcting matrix effects and ensuring accurate quantification.[1][5]

These protocols are valuable for preclinical and clinical research involving paromomycin, as well as for residue monitoring in food products.

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